2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under controlled conditions. One common method includes the use of a solvent such as ethanol or tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial methods may also incorporate advanced purification techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of a suitable nucleophile are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride
- 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride exhibits unique reactivity and selectivity due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This structural arrangement influences its chemical behavior and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(2-chloro-4-fluorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMKXNCXOFRIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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